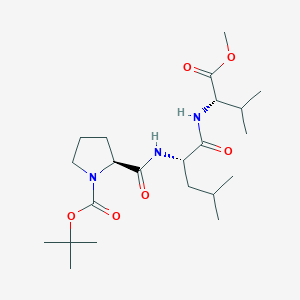

Boc-Pro-Leu-Val-Ome

描述

This compound is a derivative of a tetrapeptide and has gained attention due to its potential therapeutic applications, particularly as an antidepressant and anxiolytic agent. It is also known for its ability to inhibit the production of ATP in mitochondria by binding to the active site of bacterial topoisomerase IV .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Pro-Leu-Val-Ome typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of proline using tert-butyloxycarbonyl (Boc) group. The protected proline is then coupled with leucine and valine, which are also protected by Boc groups. The final step involves the esterification of the carboxyl group of valine with methanol to form the methyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and precise coupling of amino acids. The reaction conditions are optimized to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

Boc-Pro-Leu-Val-Ome undergoes various chemical reactions, including:

Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Deprotection: The Boc protecting groups can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free peptide.

Common Reagents and Conditions

Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide, and the reaction is typically carried out at elevated temperatures.

Deprotection: Trifluoroacetic acid is commonly used for the removal of Boc protecting groups.

Major Products Formed

Hydrolysis: The major product is the corresponding carboxylic acid.

Deprotection: The major product is the free peptide without the Boc protecting groups.

科学研究应用

Peptide Synthesis

Boc-Pro-Leu-Val-Ome serves as an essential building block in the synthesis of peptides. Its Boc (tert-butyloxycarbonyl) protection allows for selective deprotection under mild conditions, facilitating the construction of complex peptide structures.

Case Study: Environmentally Benign Synthesis

A study demonstrated the synthesis of dipeptides using liquid-assisted ball milling, showcasing this compound among other Boc-protected amino acids. The method yielded high conversions and demonstrated the feasibility of producing longer peptides with minimal environmental impact. For instance, Boc-Leu-Pro-OMe was synthesized with a yield of 90% .

| Peptide | Synthesis Method | Yield (%) |

|---|---|---|

| Boc-Leu-Pro-OMe | Liquid-assisted ball milling | 90 |

| Boc-Val-Phe-OMe | Liquid-assisted ball milling | 84 |

| Boc-Gly-Phe-OMe | Liquid-assisted ball milling | 96 |

Structural Studies

This compound has been utilized in studies focusing on peptide conformation and stability. Its incorporation into beta-hairpin structures has provided insights into peptide folding and interactions.

Case Study: Beta-Hairpin Design

A research project designed a beta-hairpin peptide incorporating this compound. The study utilized NMR spectroscopy to analyze the structural characteristics, revealing significant hydrogen bonding interactions that stabilize the hairpin configuration .

Drug Development

The compound has implications in drug design, particularly in developing peptide-based therapeutics. Its structural features contribute to understanding how peptides can interact with biological targets.

Case Study: Vaccine Development

Research on related peptides has shown that modifications involving this compound can enhance immunogenic properties. Peptides designed for vaccine applications have utilized such sequences to elicit stronger immune responses .

Molecular Modeling and Simulation

Molecular modeling studies involving this compound have provided valuable insights into its conformational dynamics and interactions with other molecules.

Case Study: Conformational Analysis

Studies have employed computational methods to predict the conformational landscape of peptides containing this compound. These analyses help in understanding how variations in sequence can affect stability and binding affinity to targets .

Applications in Biochemistry

This compound is also relevant in biochemical research where it is used as a substrate or inhibitor in enzymatic reactions, contributing to the understanding of enzyme mechanisms.

Case Study: Enzyme Interaction Studies

Research has indicated that peptides incorporating this compound can be used to study interactions with specific enzymes, providing insights into catalytic mechanisms and substrate specificity .

作用机制

Boc-Pro-Leu-Val-Ome exerts its effects by binding to the active site of bacterial topoisomerase IV. This binding prevents the enzyme from cleaving DNA, thereby inhibiting the production of ATP in mitochondria . The compound’s mechanism of action involves the disruption of the enzyme’s catalytic activity, leading to a decrease in cellular energy production .

相似化合物的比较

Similar Compounds

Boc-Val-Val-OMe: This compound is similar in structure and also forms β-sheet arrangements in crystalline form.

Boc-Ile-Ala-OMe: Another similar compound that exhibits intermolecular hydrogen-bonded supramolecular parallel β-sheet structures.

Uniqueness

Boc-Pro-Leu-Val-Ome is unique due to its specific sequence of amino acids and its ability to inhibit ATP production in mitochondria. This property makes it a valuable compound for studying mitochondrial function and developing potential therapeutic agents .

生物活性

Boc-Pro-Leu-Val-Ome is a synthetic peptide that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound, which incorporates the Boc (tert-butyloxycarbonyl) protecting group, is part of a larger family of peptides that exhibit various pharmacological properties. This article reviews the synthesis, characterization, and biological evaluation of this compound, highlighting key findings from recent studies.

Synthesis and Characterization

The synthesis of this compound typically involves the coupling of protected amino acids using standard peptide synthesis techniques. The Boc group is used to protect the amino group during synthesis, allowing for selective reactions at the carboxyl end. The following steps are generally involved:

- Activation of Amino Acids : The amino acids are activated using coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

- Coupling Reaction : The activated amino acids are coupled to form dipeptides and subsequently longer peptide chains.

- Deprotection : The Boc protecting group is removed using trifluoroacetic acid (TFA) to yield the final product.

Antimicrobial Properties

Research has indicated that peptides similar to this compound possess significant antimicrobial activity. For instance, cyclic peptides synthesized from similar components have shown effectiveness against various Gram-positive and Gram-negative bacteria. In a comparative study, the compound exhibited moderate growth inhibition against tested bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that related peptides can suppress cell growth in human tumor cell lines, including breast and ovarian cancers. For example, rolloamide A, a cyclopolypeptide derived from similar building blocks, showed IC50 values ranging from 0.17 to 5.8 µM against several cancer cell lines . These findings indicate that this compound may also exhibit promising anticancer activity.

The mechanism by which these peptides exert their biological effects often involves interaction with cellular membranes or specific receptors. For instance, some studies suggest that these peptides can disrupt bacterial cell membranes or interfere with cellular signaling pathways in cancer cells . Further research is needed to elucidate the precise mechanisms of action for this compound.

Case Studies

属性

IUPAC Name |

tert-butyl (2S)-2-[[(2S)-1-[[(2S)-1-methoxy-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39N3O6/c1-13(2)12-15(18(26)24-17(14(3)4)20(28)30-8)23-19(27)16-10-9-11-25(16)21(29)31-22(5,6)7/h13-17H,9-12H2,1-8H3,(H,23,27)(H,24,26)/t15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJKZHILDMSZOS-ULQDDVLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。